molecular formula C19H15BrN2O4S B466029 5-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-furamide CAS No. 356094-62-7

5-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-furamide

Cat. No.: B466029
CAS No.: 356094-62-7
M. Wt: 447.3g/mol
InChI Key: IRARHHQMNCXPHX-UHFFFAOYSA-N
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Description

5-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-furamide is a complex organic compound that features a bromine atom, an indole moiety, and a furan ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its structural complexity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-furamide is unique due to its combination of a bromine atom, an indole moiety, and a furan ring.

Biological Activity

5-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-furamide (CAS No. 356094-62-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H15BrN2O4S, with a molecular weight of 447.3 g/mol. The compound features a bromine atom, an indole moiety, and a sulfonamide group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H15BrN2O4S
Molecular Weight447.3 g/mol
CAS Number356094-62-7
SynonymsThis compound

Antitumor Activity

Research indicates that compounds with structural similarities to this compound exhibit significant antitumor properties. For instance, studies have shown that related indole derivatives possess cytotoxic effects against various cancer cell lines. The presence of the indole structure is often associated with enhanced interaction with biological targets such as Bcl-2 proteins, which are crucial in regulating apoptosis.

Case Study: Anticancer Efficacy
A study evaluated the cytotoxicity of several indole-based compounds against human glioblastoma (U251) and melanoma (WM793) cell lines. The results demonstrated that certain derivatives exhibited IC50 values lower than those of established chemotherapeutic agents like doxorubicin, indicating promising anticancer potential .

The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, the compound may interfere with the Bcl-2 family of proteins, leading to increased apoptosis in malignant cells. Molecular dynamics simulations have suggested that this compound interacts primarily through hydrophobic contacts with target proteins .

Antimicrobial Activity

In addition to its antitumor properties, preliminary studies suggest that this compound may also exhibit antimicrobial activity. Compounds containing bromine and sulfonamide groups have been reported to show effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or function.

Table 2: Antimicrobial Activity Comparison

CompoundActivity TypeMIC (μg/mL)
5-bromo-N-[4-(2,3-dihydro...Antibacterial46.9
Related Indole DerivativeAntifungal7.8

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on similar compounds to elucidate the structural features critical for biological activity. Key findings suggest that:

  • Bromine Substitution : The presence of bromine at specific positions enhances both cytotoxic and antimicrobial activities.
  • Indole Moiety : Essential for interaction with cellular targets involved in apoptosis.
  • Sulfonamide Group : Contributes to solubility and bioavailability.

Properties

IUPAC Name

5-bromo-N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O4S/c20-18-10-9-17(26-18)19(23)21-14-5-7-15(8-6-14)27(24,25)22-12-11-13-3-1-2-4-16(13)22/h1-10H,11-12H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRARHHQMNCXPHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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